molecular formula C22H21N3O B2964660 3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860787-64-0

3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No. B2964660
CAS RN: 860787-64-0
M. Wt: 343.43
InChI Key: DRMYXQJBAMOBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is an organic compound. It has an empirical formula of C17H18N2 and a molecular weight of 250.34 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring, which is a fused benzene and imidazole ring, and a pyridinone ring. The benzimidazole ring is substituted with two methyl groups at positions 5 and 6, and a 4-methylbenzyl group at position 1 .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Thromboxane A2 Receptor Antagonists

Benzimidazole derivatives have been synthesized and evaluated as potential thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonists. These compounds, including 1-benzylbenzimidazole and 3-benzylimidazo[4,5-b]pyridine substituted in the 2-position by an alkanoic or mercaptoalkanoic acid chain, have shown significant affinity for TXA2/PGH2 receptors in human platelets. This suggests a potential application of benzimidazole derivatives in modulating thromboxane A2 receptor activity, which could be relevant for cardiovascular diseases and clotting disorders (Nicolaï et al., 1993).

Phase Transfer Catalysis

The synthesis of benzimidazolo pyrimidines under kinetically controlled phase transfer catalysis conditions has been explored. This involves the insertion of dimethylvinylidene carbene into the azo moiety, leading to the formation of novel compounds with potential applications in material science and catalysis (Sharma et al., 2005).

Cytotoxicity Modulation

Studies on benzimidazolequinones have indicated that dimethyl group substituents significantly reduce cytotoxicity towards human skin fibroblast cells. This suggests that structural modifications to benzimidazole derivatives can influence their biological activity, potentially making them suitable for therapeutic applications where reduced cytotoxicity is desirable (Hehir et al., 2008).

Polyimide Synthesis

Research on novel polyimides derived from pyridine-containing aromatic dianhydride monomers, including those with benzimidazole structures, highlights applications in materials science. These polyimides show good thermal stability, mechanical properties, and low dielectric constants, making them suitable for electronic and aerospace industries (Wang et al., 2006).

Fluorescent Emission in Benzimidazole Derivatives

The solvatochromic effect on the fluorescent emission of benzimidazole derivatives has been studied, revealing that fluorescence intensity and emission wavelengths can vary significantly depending on the substituents on the benzimidazole ring and the solvents used. This indicates potential applications in the development of fluorescent probes and sensors (Verdasco et al., 1995).

Safety And Hazards

The compound is classified as a combustible solid. It has a GHS07 pictogram, indicating that it can cause eye irritation. Precautionary measures include avoiding contact with eyes, skin, and clothing, and ensuring adequate ventilation .

properties

IUPAC Name

3-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-14-6-8-17(9-7-14)13-25-20-12-16(3)15(2)11-19(20)24-21(25)18-5-4-10-23-22(18)26/h4-12H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMYXQJBAMOBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.